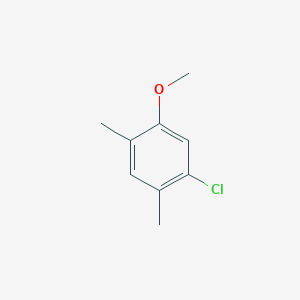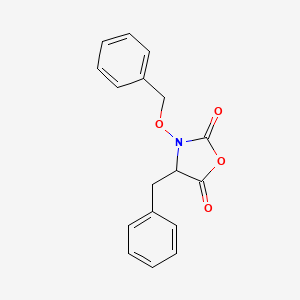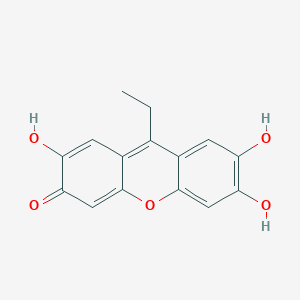
9-Ethyl-2,6,7-trihydroxy-3H-xanthen-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Ethyl-2,6,7-trihydroxy-3H-xanthen-3-one is a chemical compound known for its unique structure and properties. It belongs to the class of xanthones, which are oxygen-containing heterocyclic compounds. Xanthones are known for their diverse biological activities and are found in various natural sources such as plants, fungi, and lichens .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Ethyl-2,6,7-trihydroxy-3H-xanthen-3-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2,6,7-trihydroxyxanthone with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
9-Ethyl-2,6,7-trihydroxy-3H-xanthen-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into hydroxy derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various ethers or esters .
Scientific Research Applications
9-Ethyl-2,6,7-trihydroxy-3H-xanthen-3-one has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: The compound exhibits biological activities such as antioxidant and antimicrobial properties, making it useful in biological studies.
Medicine: Due to its biological activities, it is investigated for potential therapeutic applications, including anti-cancer and anti-inflammatory effects.
Industry: It is used in the development of dyes and pigments due to its chromophoric properties
Mechanism of Action
The mechanism of action of 9-Ethyl-2,6,7-trihydroxy-3H-xanthen-3-one involves its interaction with various molecular targets. The hydroxyl groups in its structure allow it to form hydrogen bonds and interact with enzymes or receptors. This interaction can modulate biological pathways, leading to its observed effects. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Comparison with Similar Compounds
Similar Compounds
2,6,7-Trihydroxy-9-phenylisoxanthen-3-one: Similar in structure but with a phenyl group instead of an ethyl group.
9-Phenyl-2,3,7-trihydroxy-6-fluorone: Contains a phenyl group and a fluorine atom, exhibiting different chemical properties
Uniqueness
9-Ethyl-2,6,7-trihydroxy-3H-xanthen-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group influences its solubility, reactivity, and interaction with biological targets, differentiating it from other xanthone derivatives .
Properties
CAS No. |
76110-19-5 |
|---|---|
Molecular Formula |
C15H12O5 |
Molecular Weight |
272.25 g/mol |
IUPAC Name |
9-ethyl-2,6,7-trihydroxyxanthen-3-one |
InChI |
InChI=1S/C15H12O5/c1-2-7-8-3-10(16)12(18)5-14(8)20-15-6-13(19)11(17)4-9(7)15/h3-6,16-18H,2H2,1H3 |
InChI Key |
SSMUUWRIRORPSK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C=C(C(=O)C=C2OC3=CC(=C(C=C31)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Amino-N-[3-(hydrazinecarbonyl)phenyl]benzamide](/img/structure/B14441962.png)
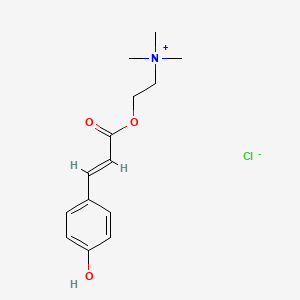
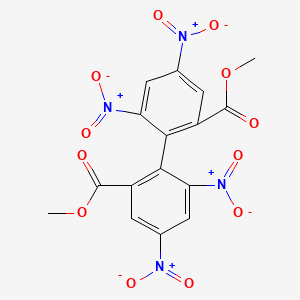
![2,5-Pyrrolidinedione, 1-[(phenylsulfonyl)oxy]-](/img/structure/B14441976.png)
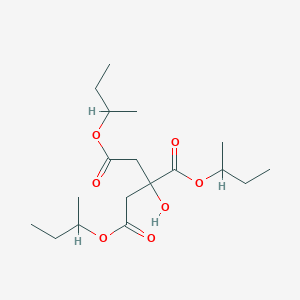
![Propanedioic acid, [(4-hydroxyphenyl)methyl]-, diethyl ester](/img/structure/B14441994.png)
![1-(Chloromethyl)-2-{[4-(chloromethyl)phenyl]methyl}benzene](/img/structure/B14441998.png)
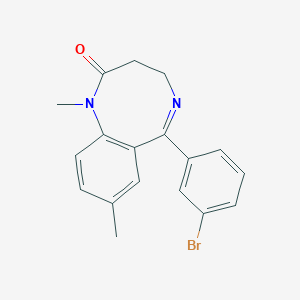

![Ethyl 2H-[1,3]dioxolo[4,5-c]pyridine-6-carboxylate](/img/structure/B14442010.png)
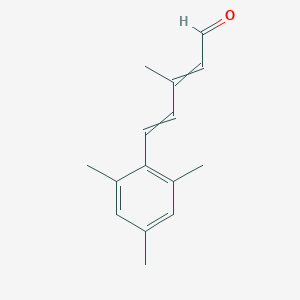
![(3aR,8bS)-2,3,3a,4-Tetrahydrocyclopenta[b]indol-8b(1H)-ol](/img/structure/B14442030.png)
